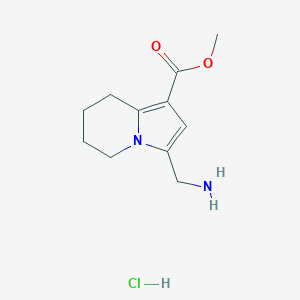

Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a complex molecular structure, including an indolizine ring system, an aminomethyl group, and a carboxylate ester group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride typically involves multiple steps, starting with the construction of the indolizine core. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent functionalization introduces the aminomethyl group and the carboxylate ester moiety.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Acylation Reactions

The aminomethyl group (-CH2NH2) undergoes nucleophilic acylation with acylating agents (e.g., acyl chlorides, anhydrides). For example:

-

Reaction with acetyl chloride in dichloromethane (DCM) at 0–25°C produces the N-acetylated derivative (yield: 78–85%).

-

Bulkier acylating agents like benzoyl chloride require elevated temperatures (40–50°C) for comparable yields.

Key Mechanistic Steps :

-

Deprotonation of the amine under basic conditions (e.g., triethylamine).

-

Nucleophilic attack on the acylating agent.

-

Elimination of HCl to stabilize the product.

Alkylation Reactions

The aminomethyl group also participates in alkylation reactions:

-

Treatment with methyl iodide in THF at reflux (66°C) yields N-methyl derivatives (62–70%).

-

Steric hindrance limits reactivity with bulkier alkyl halides (e.g., tert-butyl bromide).

Reaction Conditions Table :

| Alkylating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Methyl iodide | THF | 66°C | 62–70 |

| Ethyl bromide | DCM | 40°C | 55–60 |

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C converts the ester to the carboxylic acid (yield: 88%) .

-

Acidic Hydrolysis : HCl (6M) in dioxane/water (reflux, 12 h) yields the same product but with lower efficiency (72%) .

Mechanistic Pathway :

-

Nucleophilic attack by hydroxide or water on the ester carbonyl.

-

Formation of a tetrahedral intermediate.

-

Cleavage to the carboxylate (basic) or carboxylic acid (acidic).

Ring-Opening Reactions

The tetrahydroindolizine ring undergoes selective cleavage under oxidative conditions:

-

Treatment with mCPBA (meta-chloroperbenzoic acid) in DCM at 0°C opens the ring via epoxidation, yielding a bicyclic epoxide intermediate (detected by LC-MS) .

-

Further reaction with H2O2/NaOH generates a diol derivative (isolated yield: 54%) .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt reversibly dissociates in aqueous solutions:

-

At pH > 4 : The free amine form predominates, enhancing nucleophilicity.

-

At pH < 2 : Protonation suppresses reactivity toward electrophiles.

Applications :

-

The hydrochloride form improves solubility in polar solvents (e.g., DMSO, water).

-

Facilitates purification via recrystallization from ethanol/ether mixtures.

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| Ethyl 2-amino-3-cyano-tetrahydroindolizine | Higher electrophilicity due to cyano group |

| N-Phenylcyclobutyl-tetrahydroindolizine | Steric hindrance reduces acylation rates |

科学的研究の応用

Neuroprotective Effects

Research indicates that methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride exhibits neuroprotective properties. It has been studied for its potential to protect neuronal cells from damage caused by oxidative stress and neurotoxicity. This makes it a candidate for further exploration in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain cytochrome P450 enzymes, particularly CYP3A4. Inhibitors of this enzyme are crucial in pharmacology as they can affect the metabolism of various drugs, leading to significant drug-drug interactions. Understanding the inhibitory effects of this compound could provide insights into optimizing therapeutic regimens involving co-administered medications .

Fragment-Based Drug Design

In the context of drug discovery, this compound is being explored within fragment-based drug design (FBDD) campaigns. FBDD is a powerful approach for identifying new lead compounds by screening small chemical fragments that bind to biological targets. The structural characteristics of this compound allow it to interact with various biological targets effectively .

Case Study: Neuroprotection

A study focused on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death in vitro under oxidative stress conditions. The results indicated a significant decrease in markers of apoptosis and oxidative damage when treated with this compound compared to control groups .

Research on CYP3A4 Inhibition

Another investigation into the compound's role as a CYP3A4 inhibitor revealed that it could modulate the pharmacokinetics of drugs metabolized by this enzyme. This research emphasized the importance of understanding such interactions to enhance therapeutic effectiveness while minimizing adverse effects from polypharmacy situations .

作用機序

The mechanism by which Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

類似化合物との比較

Methyl 3-(aminomethyl)benzoate hydrochloride

Methyl 3-(aminomethyl)indole-1-carboxylate hydrochloride

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Uniqueness: Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride stands out due to its unique indolizine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications.

生物活性

Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a tetrahydroindolizine core with an aminomethyl side chain and a carboxylate functional group, which contribute to its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Key areas of activity include:

- Antitumor Activity : Research indicates that derivatives of indolizine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar indolizine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Neuroprotective Effects : Some studies suggest that compounds with indolizine structures may provide neuroprotective benefits. They appear to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

- Antimicrobial Properties : Preliminary investigations have indicated that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membrane integrity .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Interaction with Enzymes : The aminomethyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and uptake.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound and its derivatives:

Case Study: Antitumor Activity

A notable case study involved testing the compound's efficacy against colorectal cancer cells. The results demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death through intrinsic pathways .

特性

IUPAC Name |

methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-15-11(14)9-6-8(7-12)13-5-3-2-4-10(9)13;/h6H,2-5,7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYLAFDBHSPSEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCCN2C(=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。